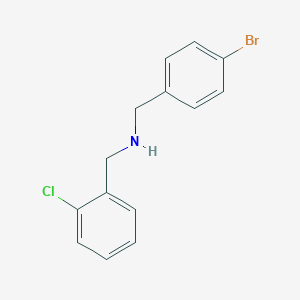![molecular formula C24H19N3O B283647 N-phenyl-N'-{2-[(5-phenyl-2,4-pentadiynyl)amino]phenyl}urea](/img/structure/B283647.png)
N-phenyl-N'-{2-[(5-phenyl-2,4-pentadiynyl)amino]phenyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-N'-{2-[(5-phenyl-2,4-pentadiynyl)amino]phenyl}urea, commonly known as PP2, is a synthetic inhibitor of non-receptor tyrosine kinases. It is widely used in scientific research to study the role of these kinases in various physiological and pathological processes.
Mécanisme D'action
PP2 inhibits tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, thereby disrupting cellular signaling pathways.
Biochemical and Physiological Effects:
PP2 has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, PP2 inhibits cell proliferation and induces apoptosis. In neurons, PP2 modulates synaptic plasticity and regulates dendritic spine morphology. In immune cells, PP2 inhibits cytokine production and suppresses inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PP2 in lab experiments is its selectivity for non-receptor tyrosine kinases. This allows researchers to specifically study the role of these kinases without interfering with other signaling pathways. However, PP2 has limitations as it can also inhibit other kinases at high concentrations. Additionally, PP2 has poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research involving PP2. One area of interest is the development of more potent and selective inhibitors of non-receptor tyrosine kinases. Another direction is the identification of novel downstream targets of these kinases and the development of new therapeutic strategies. Additionally, PP2 can be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy and reduce toxicity.
Méthodes De Synthèse
PP2 can be synthesized by reacting 2,5-dibromo-3-nitropyridine with 5-phenyl-2,4-pentadiynylamine in the presence of palladium catalyst and triethylamine. The resulting intermediate is then reacted with N-phenylisocyanate to yield PP2.
Applications De Recherche Scientifique
PP2 is a valuable tool in scientific research as it selectively inhibits non-receptor tyrosine kinases such as Src, Fyn, and Yes. These kinases are involved in various cellular processes such as cell proliferation, differentiation, and migration. PP2 has been used to study the role of these kinases in cancer, inflammation, and neuronal function.
Propriétés
Formule moléculaire |
C24H19N3O |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
1-phenyl-3-[2-(5-phenylpenta-2,4-diynylamino)phenyl]urea |
InChI |
InChI=1S/C24H19N3O/c28-24(26-21-15-7-2-8-16-21)27-23-18-10-9-17-22(23)25-19-11-3-6-14-20-12-4-1-5-13-20/h1-2,4-5,7-10,12-13,15-18,25H,19H2,(H2,26,27,28) |
Clé InChI |
SYFFCYPJCGCAKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC#CCNC2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C#CC#CCNC2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethylbenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283570.png)
![N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283571.png)
![N-{4-[(4-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283572.png)
![N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B283574.png)
![N-(4-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283575.png)
![N-{4-[(5-bromo-2-methoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283576.png)
![N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283577.png)
![N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283578.png)


![3-methyl-N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B283583.png)
![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B283584.png)
![(5Z)-5-[(2-chlorophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283585.png)
![(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283588.png)